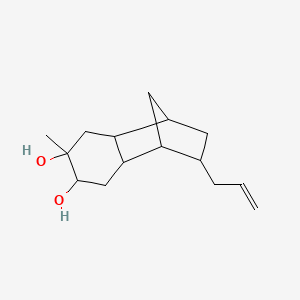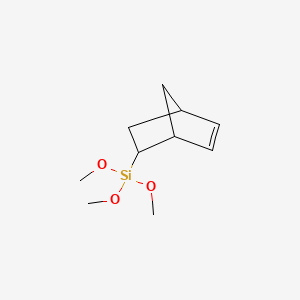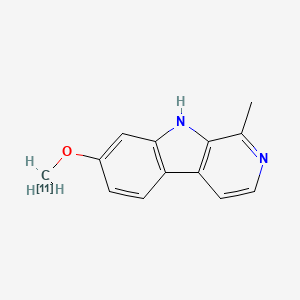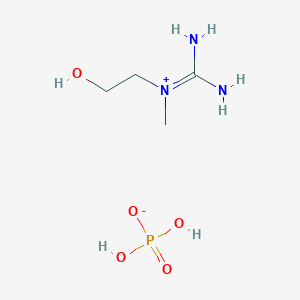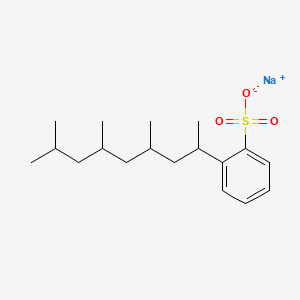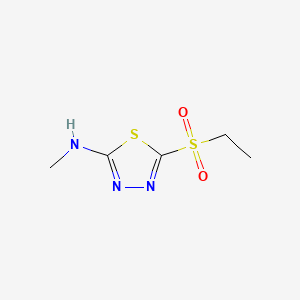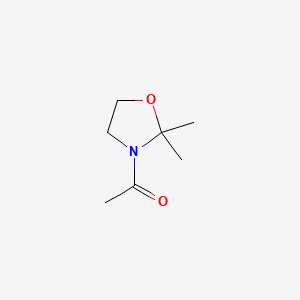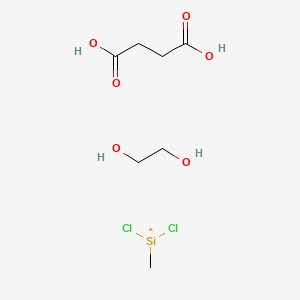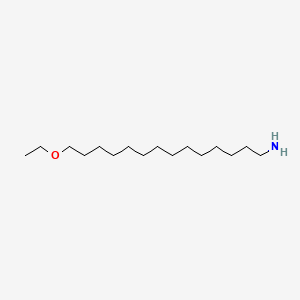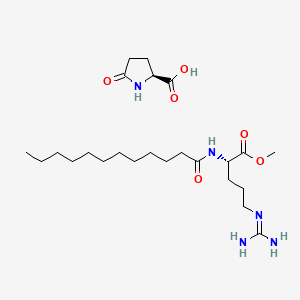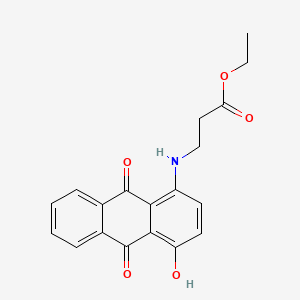
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate is a complex organic compound known for its unique chemical structure and properties. This compound is part of the anthraquinone family, which is characterized by the presence of a quinone moiety fused to an aromatic ring system. The compound’s structure includes an ethyl ester group, a beta-alanine moiety, and a hydroxy-anthraquinone core, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxy-Anthraquinone Core: This step involves the oxidation of anthracene to form 9,10-anthraquinone, followed by hydroxylation to introduce the hydroxy group at the 4-position.
Introduction of the Beta-Alanine Moiety: The hydroxy-anthraquinone intermediate is then reacted with beta-alanine under acidic or basic conditions to form the corresponding amide.
Esterification: The final step involves the esterification of the amide with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also incorporate purification steps like recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxy group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives.
Scientific Research Applications
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its anticancer and antimicrobial applications, where it disrupts cellular processes and inhibits the growth of pathogens.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)benzamide: Shares a similar anthraquinone core but differs in the substituent groups.
Sodium 4-[(4-amino-9,10-dihydro-3-hydroxy-9,10-dioxo-1-anthryl)amino]toluene-3-sulphonate: Contains a sulfonate group and an amino group, making it more water-soluble.
Uniqueness
Ethyl N-(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)-beta-alaninate is unique due to its combination of an ethyl ester and beta-alanine moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
70321-15-2 |
|---|---|
Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
ethyl 3-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]propanoate |
InChI |
InChI=1S/C19H17NO5/c1-2-25-15(22)9-10-20-13-7-8-14(21)17-16(13)18(23)11-5-3-4-6-12(11)19(17)24/h3-8,20-21H,2,9-10H2,1H3 |
InChI Key |
AMWRPHGVAUGJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


